N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of chloro, fluoro, pyrazinyl, and oxadiazolyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrazinyl group: The pyrazinyl moiety can be introduced through a nucleophilic substitution reaction.
Attachment of the chloro-fluorophenyl group: This step involves the reaction of the intermediate with a chloro-fluorophenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The oxadiazole and pyrazinyl groups contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both oxadiazole and pyrazinyl groups, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c16-10-5-9(1-2-11(10)17)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZGVAKRUMSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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